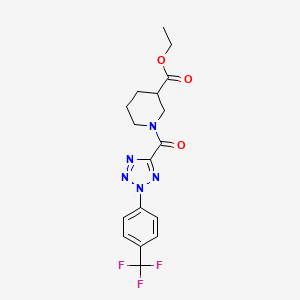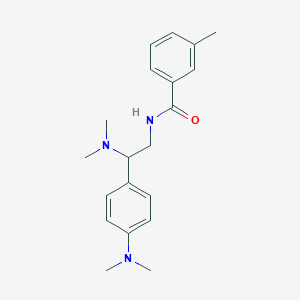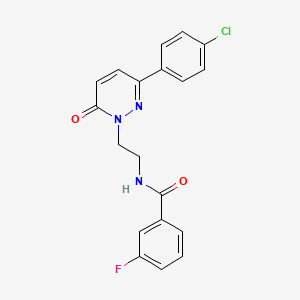![molecular formula C10H13NO2 B2961424 Methyl 1-cyanospiro[2.4]heptane-1-carboxylate CAS No. 724773-41-5](/img/structure/B2961424.png)
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate
Overview
Description
“Methyl 1-cyanospiro[2.4]heptane-1-carboxylate” is a chemical compound with the CAS Number: 724773-41-5 . It has a molecular weight of 179.22 and its IUPAC name is methyl 1-cyanospiro [2.4]heptane-1-carboxylate . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 27 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, and 1 triple bond . It also features 1 three-membered ring, 1 five-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Scientific Research Applications
Novel Synthetic Approaches
Synthesis of Rigid Spiro-linked Amino Acids : A study by Yashin et al. (2019) explores the synthesis of conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine, from 3-methylidenecyclobutanecarbonitrile (Yashin et al., 2019).
Creation of Angular Monoprotected Diamines : Chernykh et al. (2015) report the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines for use as building blocks in drug discovery, revealing their structural similarity to cyclohexane scaffolds (Chernykh et al., 2015).
Development of Non-Natural Cyclopropane Amino Acids : Yashin et al. (2015) developed new spirane analogues of γ-aminobutyric acid, demonstrating the synthetic versatility of these compounds (Yashin et al., 2015).
Potential in Drug Discovery
Building Blocks for Medicinal Chemistry : Burkhard et al. (2010) disclosed access to previously unreported substituted, heterocyclic spiro[3.3]heptanes, highlighting their potential as alternatives in drug discovery due to their stability and conformational details (Burkhard et al., 2010).
Spirocyclic Systems for Asymmetric Synthesis : Waldmann and Braun (1991) synthesized derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, underlining their utility in asymmetric synthesis, a crucial aspect of medicinal chemistry (Waldmann & Braun, 1991).
Chemical Synthesis and Reactions
Generation and Rearrangement of Spirocyclopropane : Kirmse et al. (1992) discussed the solvolysis of spirocyclopropane-substituted 2-norbornyl cations, providing insights into the reactivity and rearrangement possibilities of these compounds (Kirmse et al., 1992).
Oxidative Cyclization to Create Spiroindolinones : Katayama and Nishino (2019) investigated the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, demonstrating the synthesis of spiro[cycloalkane-1,3′-indoline]-2,2′-diones, a novel class of compounds (Katayama & Nishino, 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
methyl 2-cyanospiro[2.4]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQGUQBDIIIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)
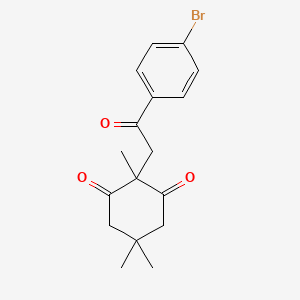
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2961345.png)

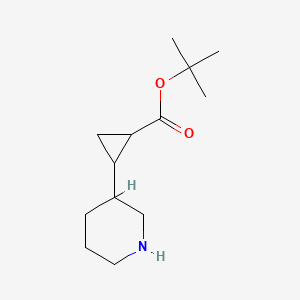
![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)
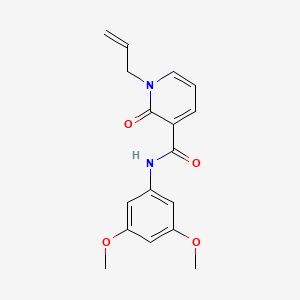
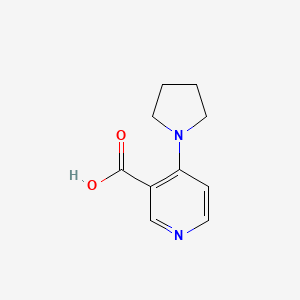
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)
![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)
![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)
